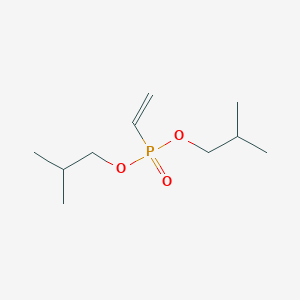

Diisobutyl vinylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

2359-17-3 |

|---|---|

Molecular Formula |

C10H21O3P |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

1-[ethenyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |

InChI |

InChI=1S/C10H21O3P/c1-6-14(11,12-7-9(2)3)13-8-10(4)5/h6,9-10H,1,7-8H2,2-5H3 |

InChI Key |

XUXXZCFRZHFEEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(C=C)OCC(C)C |

Origin of Product |

United States |

Polymerization Science of Diisobutyl Vinylphosphonate and Vinylphosphonate Monomers

Homopolymerization Characteristics and Challenges

The homopolymerization of vinylphosphonates, including diisobutyl vinylphosphonate (B8674324), is marked by several challenges that influence the molecular weight and structural characteristics of the resulting polymers.

The free-radical polymerization of vinylphosphonate monomers is often characterized by the formation of low molecular weight polymers. rsc.org This is largely attributed to the prevalence of chain transfer reactions involving the phosphonate (B1237965) group. rsc.org The specific nature of the phosphonate moiety can influence the reactivity of the monomer. rsc.org For instance, the polymerization of vinylphosphonate monomers is frequently dominated by these transfer reactions, which can limit the growth of polymer chains. rsc.org

The table below summarizes the polymerization of VPA under different conditions, highlighting the effect of anhydride (B1165640) formation.

| Monomer System | Solvent | Initiator | Temperature (°C) | Polymerization Time (h) | Yield (%) | Molecular Weight ( g/mol ) |

| VPA (40 wt%) | Ethyl Acetate (B1210297) | AIBN (2 mol%) | 60 | 8 | 90 | - |

| VPA (40 wt%) | Acetic Anhydride | AIBN (2 mol%) | 60 | 8 | 90 | - |

| VPA/VPA Anhydrides (50 wt%) | DMF | AIBN (2 mol%) | 60 | 3 | 95 | 40,000 - 109,000 |

Data sourced from reference rsc.org

Anionic polymerization presents an alternative route to producing poly(vinylphosphonates). However, controlling this type of polymerization can be challenging due to the high reactivity of the anionic species involved. nih.gov Recent research has explored anion-binding catalysis as a method to control the synthesis of certain polymers, achieving living polymerization with narrow molecular weight distributions and high regioselectivity. nih.gov While this specific study focused on poly(disulfide)s, the principles of controlling anionic reactivity through catalyst design could be relevant for advancing the anionic polymerization of vinylphosphonates. nih.gov

The choice of initiator or catalyst plays a crucial role in controlling the homopolymerization of vinylphosphonates. Lanthanide-based catalysts, particularly tris(cyclopentadienyl)lanthanide complexes (Cp₃Ln), have shown promise in the group transfer polymerization of dialkyl vinylphosphonates, including dimethyl, diethyl, and diisopropyl vinylphosphonates. acs.org These catalysts allow for precise control over the molecular weight and molecular weight distribution of the resulting polymers. acs.org The efficiency of the initiator is influenced by the ionic radius and Lewis acidity of the lanthanide metal center. acs.org For example, increasing the monomer-to-catalyst ratio can improve initiator efficiency. acs.org Lanthanide tris(borohydride) complexes have also been successfully used to initiate the polymerization of diethyl vinylphosphonate. researchgate.net

The table below illustrates the effect of different lanthanide catalysts on the polymerization of diethyl vinylphosphonate (DEVP).

| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Yield (%) |

| Yb(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

| La(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

| Nd(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

| Sm(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

| Gd(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

| Dy(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

| Lu(BH₄)₃(THF)₃ | 300 | 40 | 1 | High |

Data adapted from reference researchgate.net

Copolymerization Strategies and Reaction Kinetics

Copolymerization offers a versatile approach to tailor the properties of materials derived from vinylphosphonates by incorporating other monomers into the polymer chain.

The copolymerization of vinylphosphonic acid with other monomers like acrylic acid has also been investigated. The reactivity of VPA in these systems is often lower than that of the comonomer, which can be attributed to the complex cyclopolymerization mechanism of VPA. acs.org

Controlled Radical Polymerization Techniques (e.g., RAFT/MADIX)

Controlled radical polymerization (CRP) techniques offer a significant advantage over conventional free-radical methods by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and its xanthate-mediated variant, Macromolecular Design via the Interchange of Xanthates (MADIX), have been successfully employed for the polymerization of vinylphosphonate monomers. rsc.orgrsc.org

The RAFT/MADIX process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer mechanism. rsc.org This allows for control over the growing polymer chains. rsc.org For instance, the RAFT/MADIX polymerization of vinylphosphonic acid (VPA) has been successfully controlled in water using an O-ethyl xanthate as a transfer agent. rsc.org This marked the first instance of a reversible deactivation radical polymerization of a monomer with an unprotected phosphonic acid group. rsc.org

The effectiveness of a RAFT/MADIX agent is dependent on the nature of its activating and leaving groups. mdpi.com For example, while O-ethyl xanthates with certain leaving groups show moderate reactivity in styrene (B11656) polymerization, modifying the Z' group to an electron-withdrawing CH₂CF₃ group can significantly improve control over molar masses and dispersities. mdpi.com

Research has also demonstrated the synthesis of phosphonate-terminated poly(vinyl acetate) using RAFT/MADIX polymerization with newly synthesized xanthates containing phosphonate or bisphosphonate moieties. umontpellier.fr These polymerizations exhibited good control, with molecular weights increasing linearly with monomer conversion and low polydispersity index (PDI) values, indicating an efficient exchange process. umontpellier.fr

The choice of RAFT agent is crucial, especially in copolymerizations. Most RAFT agents effective for more activated monomers (MAMs) can retard the polymerization of less activated monomers (LAMs) like vinyl esters. mdpi.com Conversely, RAFT agents suitable for LAMs often have low chain transfer constants for MAMs. mdpi.com This can lead to challenges in maintaining control throughout the copolymerization as the comonomer composition changes. mdpi.com

Interactive Table: RAFT/MADIX Polymerization of Vinylphosphonic Acid (VPA) in Water

| Entry | [VPA]₀ (mol L⁻¹) | [CTA]₀ (mmol L⁻¹) | [Initiator]₀ (mmol L⁻¹) | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (g mol⁻¹) | Đ (PDI) |

|---|---|---|---|---|---|---|---|---|

| 1 | 7.52 | 178 | 56 | 65 | 24 | 30.1 | 1020 | 1.61 |

| 2 | 7.52 | - | 56 | 65 | 24 | - | - | - |

Data sourced from studies on aqueous RAFT/MADIX polymerization of VPA. rsc.org The initiator used was AIBA. The CTA was a xanthate. rsc.org

Group-Transfer Polymerization (GTP)

Group-transfer polymerization (GTP) is a living polymerization method that provides excellent control over molecular weight and produces polymers with low dispersity. nih.govadvancedsciencenews.comillinois.edu It has emerged as a particularly effective technique for the polymerization of vinylphosphonates, overcoming many of the challenges associated with classical anionic and radical approaches. nih.govadvancedsciencenews.com

Rare Earth Metal-Mediated Group-Transfer Polymerization (REM-GTP)

Recent advancements have highlighted the efficacy of rare earth metal-mediated group transfer polymerization (REM-GTP) for vinylphosphonate monomers. nih.govnih.gov This method utilizes late lanthanide metallocenes as highly active and efficient initiators and catalysts, leading to polymers with precise molecular weights and low polydispersities. nih.gov REM-GTP offers distinct advantages, including a living character, applicability to a wide range of functional monomers, high activity, and excellent control over polymer parameters. d-nb.info

The mechanism of REM-GTP of vinylphosphonates has been studied in detail, including the initiation and propagation steps. nih.govnih.gov Initiation with unbridged rare earth metallocenes can follow complex pathways depending on the initiator's nature. nih.gov The propagation is understood to proceed via a Yasuda-type monometallic mechanism, with the rate-determining step being an SN2-type associative displacement of the polymer phosphonate ester by a monomer. nih.govresearchgate.net

REM-GTP has been successfully used to synthesize various poly(vinylphosphonate) structures, including homopolymers, block copolymers, and end-functionalized polymers. tum.deresearchgate.net For example, statistical copolymers of diallyl vinylphosphonate and diethyl vinylphosphonate with varying molecular weights and narrow polydispersities have been synthesized using this method. researchgate.net Furthermore, the technique has been extended to create well-defined, high-molecular-weight poly(vinylphosphonic acid) through subsequent ester cleavage. nih.gov

Surface-Initiated Group-Transfer Polymerization (SI-GTP)

Building on the success of REM-GTP, surface-initiated group-transfer polymerization (SI-GTP) has been developed as a powerful method for surface functionalization. nih.govnih.gov This technique allows for the growth of dense and homogeneous polymer brushes from a surface, introducing specific functionalities. advancedsciencenews.com

The "grafting-from" approach in SI-GTP has been used to create polymer brushes on silicon surfaces with temperature and pH-responsive characteristics. rsc.org These brushes have potential applications as proton-conducting films or scaffolds for cell growth. rsc.org

In a "graft-to" approach, pre-synthesized polymers with reactive end-groups are attached to a surface. For instance, poly(diethyl vinylphosphonate) (PDEVP) with an azide (B81097) end-group, synthesized via REM-GTP, has been successfully immobilized on multi-walled carbon nanotubes. d-nb.info Similarly, a modular synthetic pathway has been developed for grafting PDEVP onto gold nanoparticles. rsc.orgresearchgate.net

Investigation of Reactivity Ratios and Compositional Control

Understanding the reactivity ratios of monomers is crucial for controlling the composition of copolymers. rsc.org In the free radical copolymerization of vinylphosphonate monomers, the reactivity is significantly influenced by the position of the phosphonate group. researchgate.netrsc.org For example, the polymerization of vinyl phosphonate monomers is often dominated by transfer reactions. rsc.org

In the copolymerization of vinylphosphonic acid (VPA) and acrylic acid (AA), the reactivity ratios were determined to be r_AA = 4.07 and r_VPA = 0.048. acs.org This indicates that acrylic acid is significantly more reactive than vinylphosphonic acid in this system, leading to a tendency for compositional drift during polymerization. acs.org To achieve copolymers with a desired composition, synthetic methods must be adjusted to account for these differences in reactivity. acs.org

The IUPAC recommends a robust method for determining reactivity ratios from copolymer composition data using the terminal model. rsc.org This involves measuring conversion and copolymer composition for several copolymerization reactions with different initial monomer compositions. rsc.org

Interactive Table: Reactivity Ratios for the Copolymerization of Vinylphosphonic Acid (VPA) and Acrylic Acid (AA)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization System |

|---|---|---|---|---|

| Acrylic Acid (AA) | Vinylphosphonic Acid (VPA) | 4.07 | 0.048 | Free radical polymerization |

Data sourced from studies on the synthesis and characterization of poly(vinylphosphonic acid-co-acrylic acid) copolymers. acs.org

Stereoregularity and Microstructure of Vinylphosphonate Polymers

The stereochemical arrangement of pendant groups along a polymer backbone, known as tacticity, significantly influences the physical and chemical properties of the polymer, such as crystallinity, melting point, and solubility. numberanalytics.comresearchgate.net Controlling tacticity is therefore a key aspect of precision polymerization. numberanalytics.com

Control of Tacticity in Polymerization (e.g., Isotacticity Induction)

While achieving stereocontrol in radical polymerization can be challenging, significant progress has been made using various strategies. chimia.chchimia.ch In the context of vinylphosphonate polymerization, rare earth metal-mediated group-transfer polymerization (REM-GTP) has shown promise not only for controlling molecular weight and dispersity but also for influencing polymer tacticity. advancedsciencenews.com

Specifically, the use of yttrium- and aluminum-based constrained geometry complexes (CGCs) as catalysts in the group-transfer polymerization of diethyl vinylphosphonate (DEVP) has been shown to induce isotacticity. tum.de These catalysts exhibit high turnover frequencies while maintaining control over other macromolecular parameters. tum.de

Analysis of the polymer microstructure using multidimensional NMR revealed that yttrium-based CGCs produce highly isotactic poly(diethyl vinylphosphonate), likely through a chain-end control mechanism. tum.de In contrast, the corresponding aluminum complexes yielded less stereodefined polymers. tum.de This demonstrates the potential to tailor the stereoregularity of poly(vinylphosphonates) by careful selection of the catalyst system.

Influence of Polymerization Conditions on Polymer Microstructure

The microstructure of a polymer, encompassing its tacticity (the stereochemical arrangement of chiral centers in the main chain) and regioregularity (the orientation of monomer units), is critically dependent on the conditions employed during polymerization. For poly(vinylphosphonates), the choice of polymerization method, initiator, and solvent all play a significant role in determining the final polymer architecture.

The polymerization of vinylphosphonate monomers can lead to different tacticities, such as atactic (random arrangement), isotactic (all substituents on the same side), and syndiotactic (alternating arrangement) configurations. nih.gov The method of polymerization is a primary determinant of this outcome. For instance, free-radical polymerization of vinylphosphonic acid typically results in a polymer with a largely atactic configuration. researchgate.net High-resolution NMR spectroscopy has revealed that this method can also introduce regio-irregularities, with a notable fraction of head-to-head and tail-to-tail linkages alongside the more common head-to-tail arrangement. researchgate.net

In contrast, anionic polymerization offers a pathway to greater stereochemical control. The polymerization of dimethyl vinylphosphonate initiated by anionic reagents has been shown to produce an isotactic-rich polymer. rsc.org This control over microstructure is a key advantage for creating materials with specific, well-defined properties. mdpi.com Coordination catalysis presents another avenue for controlling the polymer microstructure, a technique that has been highly effective in the field of polyolefin chemistry. mdpi.com

The solvent used in the polymerization process also exerts a considerable influence. Studies on the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of vinylphosphonate monomers have demonstrated that solvent polarity is a key parameter for controlling the reaction. researchgate.net Using a solvent with low polarity can lead to a reduced polymerization rate and an increase in termination reactions. Conversely, a very high polarity solvent may accelerate the polymerization rate but can also promote undesirable transfer reactions. researchgate.net This interplay highlights the need for careful optimization of reaction conditions to achieve a desired polymer microstructure with controlled molecular weight and low dispersity.

Table 1: Influence of Polymerization Method on Poly(vinylphosphonate) Microstructure

Post-Polymerization Modification of Poly(vinylphosphonates) (e.g., Hydrolysis, Click Chemistry)

Post-polymerization modification refers to chemical reactions performed on a polymer after it has been synthesized. This strategy is a powerful tool for introducing a wide range of chemical functionalities that may not be compatible with the original polymerization conditions. rsc.org For poly(vinylphosphonates), common modifications include hydrolysis of the phosphonate esters and the application of "click chemistry" reactions. researchgate.netelsevierpure.com

Hydrolysis

The hydrolysis of poly(dialkyl vinylphosphonates) to the corresponding poly(vinylphosphonic acid) is a fundamental and widely used post-polymerization modification. rsc.orgmdpi.com This transformation is valuable because it converts a relatively hydrophobic polymer into a highly hydrophilic, polyanionic polymer with strong metal-ion binding capabilities. researchgate.net The resulting poly(vinylphosphonic acid) is a key material for applications such as proton exchange membranes and biomaterials. researchgate.netmdpi.com

The hydrolysis is typically achieved under harsh conditions. A common method involves refluxing the polymer in a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). rsc.orgmdpi.com An alternative and often cleaner route involves the use of silyl (B83357) halides, particularly bromotrimethylsilane (B50905) or chlorotrimethylsilane (B32843), to cleave the ester C-O bond. mdpi.comrsc.org This reaction forms a silylated intermediate, which is then readily hydrolyzed to the phosphonic acid, often by the addition of methanol (B129727) (methanolysis). rsc.org For the common poly(dialkyl vinylphosphonate)s, the hydrolysis of the ester groups generally proceeds efficiently and without significant side reactions affecting the polymer backbone. mdpi.com

Table 2: Methods for Hydrolysis of Poly(vinylphosphonates)

Click Chemistry

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the efficient modification of complex molecules like polymers. poly-an.deyoutube.com Two prominent examples of click chemistry applied to poly(vinylphosphonates) are the thiol-ene reaction and alkyne-azide cycloaddition.

Thiol-Ene Reaction: The thiol-ene reaction is a photo- or thermally-initiated radical addition of a thiol (R-SH) to an alkene (a carbon-carbon double bond), forming a stable thioether linkage. wikipedia.orgrsc.org This reaction is highly efficient and proceeds via an anti-Markovnikov addition. wikipedia.org To utilize this chemistry, vinylphosphonate monomers are often copolymerized with a monomer containing a suitable "ene" functionality, such as diallyl vinylphosphonate. rsc.orgelsevierpure.com The allyl groups on the resulting polymer serve as handles for subsequent modification. For example, statistical copolymers of diethyl vinylphosphonate and diallyl vinylphosphonate have been successfully functionalized with 1-thioglycerol using a photochemical thiol-ene reaction to introduce diol units into the polymer side chains. elsevierpure.com This approach allows for precise control over the degree of functionalization by adjusting the monomer ratio in the initial polymerization. elsevierpure.com

Alkyne-Azide Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another cornerstone of click chemistry. This reaction forms a stable triazole ring from an azide and a terminal alkyne. youtube.com To apply this to poly(vinylphosphonates), either an alkyne or an azide group must be incorporated into the polymer structure. One strategy involves synthesizing an alkyne-terminated poly(diethyl vinylphosphonate) and "clicking" it onto a surface or nanoparticle that has been coated with an azide-functionalized agent. nih.gov Alternatively, pendant functional groups on the polymer can be converted into azides. For instance, the allyl groups of a poly(diallyl vinylphosphonate) copolymer can be brominated and subsequently converted to azide groups. rsc.org This azide-functionalized polymer is then ready to react with various alkyne-containing molecules to attach different functionalities. rsc.org

Table 3: Click Chemistry Modifications on Poly(vinylphosphonates)

Compound Index

Reactivity and Chemical Transformations of Diisobutyl Vinylphosphonate

[4+2] Cycloaddition Reactions (Diels-Alder) and Diene Synthesis

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, features the interaction of a conjugated diene with a dienophile. libretexts.orgwikipedia.org Vinylphosphonates, including diisobutyl vinylphosphonate (B8674324), serve as effective dienophiles in these [4+2] cycloaddition reactions. researchgate.netresearchgate.net The reaction involves the concerted movement of four π-electrons from the diene and two π-electrons from the dienophile's vinyl group to form a new cyclohexene (B86901) ring. libretexts.org

The stereochemical result of the Diels-Alder reaction is highly dependent on the reaction conditions. For instance, in reactions involving diethyl vinylphosphonate and cyclopentadiene, thermal conditions yield a nearly equal mixture of endo and exo products. However, the use of a Lewis acid catalyst like aluminum trichloride (B1173362) significantly favors the formation of the endo adduct. tandfonline.com This selectivity arises from the coordination of the Lewis acid to the phosphonyl group, which influences the orientation of the dienophile as it approaches the diene. tandfonline.com

While general principles of Diels-Alder reactions with vinylphosphonates are well-documented, specific studies detailing the reactivity of diisobutyl vinylphosphonate in diene synthesis are less common. However, the synthesis of various dienes is a well-established field, with methods available for creating both conjugated and non-conjugated systems, which could then be reacted with dienophiles like this compound. nih.govnih.gov

Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions of Vinylphosphonates

| Diene | Dienophile | Catalyst | Endo/Exo Ratio | Reference |

| Cyclopentadiene | Diethyl Vinylphosphonate | None (Thermal) | 45:55 | tandfonline.com |

| Cyclopentadiene | Diethyl Vinylphosphonate | AlCl₃ | 85:15 | tandfonline.com |

| Cyclopentadiene | Dimethyl Vinylphosphonate | None (Thermal) | 50:50 | tandfonline.com |

| Cyclopentadiene | Dimethyl Vinylphosphonate | AlCl₃ | 87:13 | tandfonline.com |

| 2,3-Dimethyl-1,3-butadiene | Triethyl 2-phosphonoacrylate | None | - | acs.org |

| 2,3-Dimethyl-1,3-butadiene | Triethyl 2-phosphonoacrylate | ZnCl₂ | Enhanced selectivity | acs.org |

Michael Addition Reactions

The vinyl group in this compound is susceptible to Michael addition, a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or other electron-withdrawing group. researchgate.netyoutube.com The phosphonate (B1237965) group activates the double bond, making the β-carbon electrophilic and ready to accept a wide range of nucleophiles. researchgate.net

This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. Carbon nucleophiles, such as enolates, and heteronucleophiles, like amines and thiols, can be employed as Michael donors. researchgate.netresearchgate.net The resulting adducts can be valuable intermediates in organic synthesis. For example, the products of Michael additions can be used in subsequent Horner-Wadsworth-Emmons reactions to generate new alkenes. researchgate.net

The reaction of diethyl vinylphosphonate with primary amines like octylamine (B49996) and dodecylamine (B51217) initially forms the expected Michael addition product. researchgate.net Interestingly, these adducts can then undergo dealkylation, where an ethyl group is eliminated as ethylene (B1197577), leading to the formation of a zwitterionic ethyl 2-(alkylammonio)ethylphosphonate. researchgate.net

Table 2: Examples of Michael Addition Reactions with Vinylphosphonates

| Michael Acceptor | Nucleophile (Michael Donor) | Product Type | Reference |

| Diethyl Vinylphosphonate | Octylamine | Diethyl 2-(octylamino)ethylphosphonate | researchgate.net |

| Diethyl Vinylphosphonate | Dodecylamine | Diethyl 2-(dodecylamino)ethylphosphonate | researchgate.net |

| Activated Vinylphosphonates | Carbon Nucleophiles | Carbocyclic and Acyclic Compounds | researchgate.net |

| Activated Vinylphosphonates | Heteronucleophiles | Heterocyclic and Acyclic Compounds | researchgate.net |

Electrophilic and Nucleophilic Addition Reactions to the Vinyl Moiety

The double bond of the vinyl group in this compound is electron-rich and can undergo electrophilic addition reactions. slideshare.netslideshare.net In these reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile. slideshare.net Common electrophilic additions include the addition of hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst. slideshare.net The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, and the nucleophile adds to the more substituted carbon. slideshare.net

Conversely, the electron-withdrawing nature of the phosphonate group makes the β-carbon of the vinyl group susceptible to nucleophilic attack, as seen in Michael additions. researchgate.netslideshare.net Nucleophilic addition to the vinyl moiety is a key reaction for introducing a variety of functional groups. For instance, the addition of amines to diethyl vinylphosphonate leads to the formation of β-aminoethylphosphonates. researchgate.net

Catalytic Enantioselective Hydrogenation of Vinylphosphonates

Catalytic enantioselective hydrogenation is a powerful technique for the synthesis of chiral compounds. rsc.orgnih.gov In the context of vinylphosphonates, this reaction involves the addition of hydrogen across the double bond in the presence of a chiral catalyst, leading to the formation of a chiral alkylphosphonate with high enantiomeric excess. rsc.orgresearchgate.net

Rhodium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have proven to be highly effective for the asymmetric hydrogenation of vinylphosphonates. rsc.orgresearchgate.net For example, rhodium complexes with TADDOL-based phosphoramidite (B1245037) P,S ligands have been used to hydrogenate various diisopropyl (1-arylvinyl)phosphonates, yielding the corresponding (1-arylethyl)phosphonates with excellent enantioselectivity (up to 99% ee) under mild conditions and with low catalyst loading. rsc.org While these studies have primarily focused on diisopropyl esters, the principles are applicable to other dialkyl vinylphosphonates, including this compound. The development of catalytic, enantioselective methods is crucial for accessing stereogenic-at-P(V) building blocks for various applications, including the synthesis of pharmaceuticals. chemrxiv.orgnih.gov

Epoxidation, Aziridination, Hydroboration, and Dihydroxylation Reactions

The vinyl group of this compound is a versatile functional group that can undergo a variety of addition reactions to introduce new functionalities. These reactions include epoxidation, aziridination, hydroboration, and dihydroxylation. researchgate.net

Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, using a peroxyacid like m-chloroperoxybenzoic acid (mCPBA). youtube.com

Aziridination: Similar to epoxidation, aziridination introduces a three-membered ring containing a nitrogen atom. researchgate.net

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the double bond. Subsequent oxidation of the organoborane intermediate typically yields an alcohol. researchgate.net

Dihydroxylation: This process adds two hydroxyl groups across the double bond. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), while anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. youtube.comorganic-chemistry.orgorganic-chemistry.org The Sharpless asymmetric dihydroxylation provides a method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org

Reactions with Sulfur-Containing Nucleophiles (e.g., Hydrogen Sulfide (B99878) and Mercaptans)

The vinyl group in this compound is susceptible to attack by sulfur-containing nucleophiles. nih.govlibretexts.org Thiols (mercaptans) and hydrogen sulfide can add across the double bond in a Michael-type addition. researchgate.net Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.org

The reaction of PPh₂Cl with hydrosulfide (B80085) (HS⁻) demonstrates the nucleophilic character of sulfur, leading to the formation of S=PPh₂H through nucleophilic attack and subsequent tautomerization. nih.gov While specific studies on this compound are limited, the general reactivity of vinylphosphonates suggests that they would readily react with sulfur nucleophiles to form the corresponding thioether-functionalized phosphonates. These reactions are significant as they introduce sulfur atoms into the phosphonate structure, which can be a key feature in various biologically active molecules and materials. researchgate.net

Hydrolysis and Dealkylation Reactions of Phosphonate Esters

Phosphonate esters, such as this compound, can undergo hydrolysis to the corresponding phosphonic acid. This transformation can be achieved under either acidic or basic conditions. nih.gov The rate of hydrolysis is influenced by the steric hindrance of the alkyl groups; bulkier groups like isopropyl and tert-butyl decrease the reaction rate significantly compared to smaller groups like ethyl. nih.gov

Dealkylation, the removal of the alkyl groups from the phosphonate ester, is another important transformation. This can be accomplished using reagents like chlorotrimethylsilane (B32843) (TMSCl) or iodotrimethylsilane. researchgate.netnih.govrsc.org The reaction with TMSCl, often carried out at elevated temperatures in a sealed vessel, effectively converts dialkyl phosphonates, including diisopropyl phosphonates, to their corresponding phosphonic acids in high yields. researchgate.netnih.gov This method is tolerated by a variety of other functional groups. researchgate.net The use of a solvent can significantly accelerate the dealkylation process with TMSCl. google.com

Functionalization via Click Chemistry (e.g., Thiol-ene)

The vinyl group of this compound is a versatile handle for a variety of chemical transformations, including the highly efficient thiol-ene "click" reaction. This reaction has emerged as a powerful tool for the straightforward introduction of a wide range of functional groups onto the phosphonate scaffold. The thiol-ene reaction is characterized by its high yields, rapid reaction rates, stereoselectivity, and simple reaction conditions, making it a prime example of click chemistry. wikipedia.orgnih.gov

The reaction proceeds via a free-radical mechanism, which can be initiated by either UV irradiation or a chemical radical initiator. wikipedia.org The process involves the addition of a thiol (a compound containing an S-H group) across the double bond of the vinyl group. This results in the formation of a stable thioether linkage and follows an anti-Markovnikov addition pattern. wikipedia.org A key advantage of the thiol-ene reaction is its tolerance to a wide variety of functional groups on both the thiol and the ene, allowing for the synthesis of a diverse library of functionalized phosphonates. nih.gov Furthermore, these reactions are often insensitive to oxygen and can be performed under ambient conditions, which adds to their appeal for various applications. radtech.orgrsc.org

The functionalization of this compound via the thiol-ene reaction allows for the covalent attachment of molecules bearing thiol groups. This can be strategically employed to modify the properties of the phosphonate, for instance, to enhance its solubility, introduce biocompatible moieties, or attach it to surfaces and polymers. rsc.orgnih.govnih.gov The resulting thioether-functionalized phosphonates retain the core phosphonate group, which itself can be valuable for further chemical modifications or for its inherent properties. researchgate.netfigshare.com

Table 1: Representative Conditions for Thiol-Ene Functionalization of Vinylphosphonates

| Parameter | Condition | Notes |

| Thiol | Various alkyl and functional thiols | The choice of thiol determines the appended functionality. |

| Solvent | Dichloromethane, THF, or solvent-free | The reaction is often efficient in a range of common organic solvents or even without a solvent. |

| Initiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other photoinitiators | UV initiation is a common and efficient method. |

| Initiation | UV irradiation (e.g., 365 nm) | Provides spatial and temporal control over the reaction. nih.gov |

| Temperature | Room temperature | The reaction is typically performed at ambient temperature. |

| Reaction Time | Minutes to a few hours | Thiol-ene reactions are generally fast. |

| Yield | High to quantitative | A hallmark of click chemistry is the high efficiency of the reaction. nih.gov |

Mechanistic Investigations and Theoretical Studies

Elucidation of Polymerization Mechanisms

The polymerization of vinylphosphonates, including diisobutyl vinylphosphonate (B8674324), can proceed through various mechanisms, with rare earth metal-mediated group transfer polymerization (GTP) being a subject of detailed investigation.

Initiation Mechanisms with Metal Catalysts: The initiation of vinylphosphonate polymerization using rare earth metallocenes, such as (Cp2LnX), follows complex and versatile pathways that are highly dependent on the nature of the ancillary ligand (X) attached to the metal center. nih.govfigshare.com

Abstraction of α-CH: When the ligand (X) is a strong base, such as a methyl group (Me) or trimethylsilylmethyl (CH2TMS), initiation proceeds via the abstraction of the acidic α-proton from the vinylphosphonate monomer. nih.govfigshare.com

Nucleophilic Transfer: For ligands like cyclopentadienyl (B1206354) (Cp) or a thiolate (SR), the mechanism involves the nucleophilic transfer of the X group to a monomer that has coordinated to the metal center. nih.govfigshare.com

Ligand Exchange: When X is a halide (e.g., Cl) or an alkoxide (OR), a monomer-induced ligand exchange can occur, leading to the formation of Cp3Ln in an equilibrium state. This species then acts as the true initiator. nih.govfigshare.com

Simultaneous Pathways: In some cases, multiple initiation pathways can operate at the same time. For instance, with the ligand N(SiMe2H)2, different initiation events can occur concurrently, as confirmed by mass spectrometric end-group analysis. nih.govfigshare.com

A specialized approach involving C–H bond activation of a functionalized α-methylpyridine has also been used to create azide-functionalized initiators for the polymerization of diethyl vinylphosphonate (DEVP). d-nb.info These initiators are formed with lanthanide-based catalysts and become covalently linked to the polymer chain end, providing a route to functional polymers. d-nb.info

Propagation and Chain Transfer: In rare earth metal-mediated GTP, the propagation follows a Yasuda-type monometallic mechanism. The rate-determining step is the associative displacement of the phosphonate (B1237965) ester group of the growing polymer chain by an incoming monomer molecule in an SN2-type reaction. nih.govfigshare.com The propagation rate is primarily governed by the activation entropy, which relates to the steric constraints within the eight-membered metallacycle that forms during the transition state. nih.govfigshare.com This living polymerization technique offers excellent control over the polymer's molecular parameters. d-nb.info

Table 1: Initiation Pathways in Rare Earth Metal-Mediated Vinylphosphonate Polymerization

| Initiator Ligand (X) | Initiation Mechanism |

|---|---|

| Me, CH₂TMS | Abstraction of acidic α-CH of the monomer |

| Cp, SR | Nucleophilic transfer of X to a coordinated monomer |

| Cl, OR | Monomer-induced ligand exchange forming Cp₃Ln |

| N(SiMe₂H)₂ | Simultaneous occurrence of different initiation pathways |

Data sourced from references nih.govfigshare.com.

Reaction Pathway Analysis in Organic Transformations

The vinylphosphonate moiety participates in various organic transformations, with reaction pathways often involving radical intermediates, particularly in the formation of the C-P bond.

Radical Pathways in C-P Bond Formation: The construction of C-P bonds can be achieved through methods that generate carbon-centered radicals, which then react with phosphorus-containing compounds. rsc.org Visible light-mediated photocatalysis has emerged as a powerful strategy for these transformations, especially for creating C(sp³)–P bonds from alkyl radicals. rsc.org The radical polymerization of vinylphosphonates, such as dimethyl vinylphosphonate, represents a common method for synthesizing poly(vinylphosphonates). researchgate.net

In other transformations, such as the cross-metathesis of certain vinylphosphonates, the mechanism does not proceed via radicals but through organometallic intermediates. For example, the reaction of allyl vinylphosphonate esters with a Grubbs catalyst involves the formation of a metal alkylidene, which then undergoes a ring-closing metathesis to generate a cyclic oxaphosphole intermediate. beilstein-journals.org

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the electronic structure, reactivity, and reaction mechanisms related to vinylphosphonates.

Density Functional Theory for C-P Bond Formation: DFT calculations have been employed to unravel the mechanisms of catalyst activation and C-P bond formation in reactions like the hydrophosphorylation of alkynes. researchgate.net These theoretical studies can reveal different potential pathways for key steps, such as the insertion of an alkyne into the metal's coordination sphere. researchgate.net

Computational studies using DFT at levels like B3LYP/6-311++G(d,p) are used to analyze the electronic structure, stability, and reactivity of phosphonate compounds. Techniques such as Natural Bond Orbital (NBO) analysis help in understanding hyperconjugative interactions and charge delocalization, while the analysis of frontier molecular orbitals (HOMO-LUMO gap) provides insights into the molecule's reactivity. Though applied to complex phosphonates, these methods are foundational for predicting the behavior of diisobutyl vinylphosphonate. Furthermore, DFT has been used to probe the conformational landscape and electronic properties of related molecules like dibutyl phosphonate, correlating computational predictions with experimental spectroscopic data. researchgate.net

Kinetic Modeling of Polymerization Processes

The kinetics of vinylphosphonate polymerization provide crucial information about the reaction rates and mechanisms.

For living polymerizations characterized by rapid propagation but comparatively slow initiation, a general differential approach for kinetic analysis has been developed. nih.govfigshare.com This model involves the time-resolved analysis of both monomer conversion and the molecular weights of the resulting polymers. nih.gov By applying this normalization method, it is possible to determine the efficiency of the initiator throughout the entire course of the reaction. nih.gov This kinetic modeling was instrumental in confirming that the rare earth metal-mediated GTP of vinylphosphonates proceeds via a monometallic propagation mechanism where the rate is controlled by an associative displacement step. nih.govfigshare.com

Advanced Spectroscopic Characterization Methodologies for Diisobutyl Vinylphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organophosphorus compounds like diisobutyl vinylphosphonate (B8674324). By examining the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR, are fundamental for determining the chemical structure of diisobutyl vinylphosphonate. nih.govresearchgate.net Each technique offers unique information that, when combined, allows for a complete structural assignment. nih.govnih.gov

¹H NMR: This technique provides information about the number and types of protons in a molecule, as well as their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl protons and the protons of the isobutyl groups. The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure.

¹³C NMR: ¹³C NMR spectroscopy identifies the different carbon environments within the molecule. researchgate.net The spectrum of this compound would display unique peaks for the vinyl carbons and the carbons of the isobutyl groups, confirming the carbon skeleton.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. researchgate.netnsf.gov It provides a direct probe of the phosphorus atom's chemical environment. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom and can confirm the phosphonate (B1237965) functional group. nsf.gov

A study on poly(vinylphosphonic acid) and its dimethyl ester utilized a combination of one- and two-dimensional NMR spectra to investigate their microstructure. researchgate.net While ¹³C and ³¹P NMR provided some stereochemical information, the ¹H NMR spectra revealed signal splitting into diad and triad (B1167595) sequences for the methylene (B1212753) protons of the polymer. researchgate.net

Table 1: Representative NMR Data for Vinylphosphonate Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Information |

| ¹H | 5.8 - 6.5 | Vinyl protons (=CH, =CH₂) |

| 3.5 - 4.5 | Methylene protons adjacent to oxygen (-OCH₂) | |

| 1.5 - 2.5 | Methine proton in isobutyl group (-CH) | |

| 0.8 - 1.2 | Methyl protons in isobutyl group (-CH₃) | |

| ¹³C | 125 - 140 | Vinyl carbons (C=C) |

| 60 - 75 | Methylene carbon adjacent to oxygen (-OCH₂) | |

| 25 - 35 | Methine carbon in isobutyl group (-CH) | |

| 15 - 25 | Methyl carbons in isobutyl group (-CH₃) | |

| ³¹P | 15 - 30 | Phosphonate phosphorus atom |

Note: The chemical shift values are approximate and can vary depending on the specific derivative and solvent used.

For more complex structures, such as polymers derived from this compound, two-dimensional (2D) NMR techniques are invaluable for elucidating the microstructure. tum.de Heteronuclear Correlation (HETCOR) spectroscopy is a powerful 2D NMR experiment that correlates the chemical shifts of two different nuclei, typically ¹H and ¹³C, that are coupled to each other. nanalysis.comomicsonline.orgchemrxiv.org

This technique is instrumental in definitively assigning which protons are directly bonded to which carbon atoms. nanalysis.comomicsonline.org In the context of poly(this compound), HETCOR can be used to:

Confirm the connectivity of the polymer backbone.

Analyze the stereochemistry (tacticity) of the polymer chain.

Identify and characterize any structural irregularities or end groups.

The HETCOR experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. nanalysis.com Cross-peaks in the plot indicate a direct bond between a specific proton and carbon, providing unambiguous evidence of their connection. nanalysis.comomicsonline.org More advanced versions of this experiment, such as FSLG CP HETCOR, can provide high-resolution solid-state ¹H NMR spectra, which are particularly useful for analyzing polymers. blogspot.com

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry for Oligomer Analysis)

Mass spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio of ions. nih.govumn.edu For the analysis of this compound and its oligomers, Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable method. nih.govscholaris.ca ESI is a soft ionization technique that allows for the analysis of large and thermally labile molecules, such as oligomers, without causing significant fragmentation. nih.govnih.gov

In the analysis of oligomers of vinyl phosphonates, ESI-MS can provide crucial information about: qut.edu.au

Molecular Weight Distribution: ESI-MS can determine the masses of the individual oligomer chains, allowing for the calculation of the average molecular weight and the polydispersity of the sample. scholaris.ca

End-Group Analysis: The mass of the oligomer ions can reveal the chemical nature of the end groups, providing insights into the initiation and termination steps of the polymerization process.

For instance, high-resolution ESI-MS has been successfully employed to characterize oligo(vinyl phosphonate)s, shedding light on the mechanism of their free radical polymerization. qut.edu.au The technique can also be used to study adducts of organophosphorus compounds with proteins. nih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.netwiley-vch.deiitm.ac.in Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules, often providing complementary information. wiley-vch.denih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wiley-vch.de For this compound, the IR spectrum would exhibit characteristic absorption bands for the P=O (phosphonyl), P-O-C, C=C (vinyl), and C-H bonds. The positions and intensities of these bands are unique to the molecule and can be used for its identification and to monitor its reactions.

Together, IR and Raman spectroscopy offer a comprehensive analysis of the functional groups in this compound and its derivatives, making them powerful tools for quality control and for studying the chemical transformations of these compounds. researchgate.netyoutube.comarxiv.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| P=O stretch | 1250 - 1300 | IR |

| P-O-C stretch | 950 - 1050 | IR |

| C=C stretch | 1620 - 1680 | Raman, IR |

| =C-H stretch | 3000 - 3100 | IR |

| C-H stretch (alkyl) | 2850 - 3000 | IR |

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection in Polymerization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govlibretexts.org This makes it an indispensable tool for studying the mechanism of free radical polymerization of vinyl monomers like this compound. researchgate.netrsc.org

During the polymerization process, transient radical species are formed, including the initiating radicals and the growing polymer chain radicals. researchgate.net ESR spectroscopy can directly detect these radicals, providing valuable information about: nih.gov

Radical Structure: The hyperfine splitting patterns in the ESR spectrum can reveal the structure of the radical species, helping to identify the propagating radical.

Radical Concentration: The intensity of the ESR signal is proportional to the concentration of the radicals, allowing for the study of the kinetics of the polymerization reaction.

Radical Dynamics: The lineshape of the ESR spectrum can provide information about the mobility and environment of the radical species.

By using spin trapping techniques, where short-lived radicals react with a "spin trap" to form a more stable radical, even very low concentrations of transient radicals can be detected and characterized. nih.gov ESR studies can thus provide a detailed, real-time picture of the radical processes occurring during the polymerization of this compound. researchgate.net

Applications and Emerging Research Directions in Polymer Science

Development of Functional Polymeric Materials

Polymers derived from diisobutyl vinylphosphonate (B8674324) are gaining attention for the creation of functional materials. The polymerization of vinylphosphonates, including diisobutyl vinylphosphonate, can be achieved through methods like rare earth metal-mediated group transfer polymerization (REM-GTP). This technique allows for precise control over the polymer's microstructure and results in polymers with narrow polydispersities, which is crucial for creating highly defined polymeric structures for specialized applications. nih.gov

For instance, copolymers of diethyl vinylphosphonate and diallyl vinylphosphonate have been synthesized and subsequently modified. nih.gov These modifications can introduce various functionalities, paving the way for materials with tailored properties. The resulting polymers are often water-soluble and can undergo further chemical transformations, such as thiol-ene click chemistry, to attach biologically active molecules or other functional groups. nih.gov This versatility makes poly(vinylphosphonate)s, including those derived from this compound, promising candidates for a range of applications.

Polymer Electrolyte Membranes in Electrochemical Devices

The unique properties of polymers containing phosphonate (B1237965) groups suggest their potential use in electrochemical devices, such as polymer electrolyte membranes (PEMs) in fuel cells. While direct research on this compound in this specific application is not extensively documented in the provided results, the broader class of poly(vinylphosphonic acid)s, which can be derived from poly(dialkyl vinylphosphonate)s, is relevant. These materials are investigated for their proton-conducting capabilities. The phosphonic acid groups can facilitate proton transport, a key function of PEMs. The ability to tune the properties of these polymers, for example by creating block copolymers, could lead to the development of membranes with improved performance characteristics, such as enhanced proton conductivity and better mechanical stability. nih.gov

Materials for Flame Retardancy

Phosphorus-containing compounds are well-established as effective flame retardants, and polymers derived from this compound are no exception. Poly(dialkyl vinylphosphonate)s, a class that includes poly(this compound), have been investigated as both flame-retardant additives and coatings for various polymers, such as polycarbonate. researchgate.net

The mechanism of flame retardancy for phosphorus-containing compounds can operate in both the condensed phase and the gas phase. researchgate.netresearchgate.net In the condensed phase, they can promote the formation of a stable char layer that acts as a physical barrier, insulating the underlying material from heat and flammable gases. researchgate.net In the gas phase, phosphorus-containing radicals released during decomposition can interrupt the combustion cycle by scavenging reactive free radicals like H• and HO•. nih.gov

Research on related poly(dialkyl vinylphosphonate)s has shown that their thermal stability is a key factor in their effectiveness as flame retardants. For example, poly(ditolyl vinylphosphonate) exhibits high thermal stability, making it a promising flame-retardant additive for polycarbonate. researchgate.net Poly(diisopropyl vinylphosphonate) has demonstrated excellent performance as a flame-retardant coating, forming a protective, blistered crust of poly(vinylphosphonic acid) when exposed to a flame. researchgate.net The specific performance of poly(this compound) would depend on its thermal decomposition behavior and its compatibility with the host polymer.

| Polymer System | Flame Retardancy Effect | Reference |

| Polycarbonate with Poly(ditolyl vinylphosphonate) additive | Promising due to high thermal stability and compatibility. | researchgate.net |

| Polycarbonate with Poly(diisopropyl vinylphosphonate) coating | Excellent performance, forms a stable, blistered crust of poly(vinylphosphonic acid). | researchgate.net |

| Polypropylene with DiDOPO conjugate | Significantly enhances flame retardancy. | nih.gov |

| Polylactic acid with bio-based polyphosphonate | Achieved UL94 V-0 rating at 4 wt% loading. | rsc.org |

Surface Modification and Nanoparticle Conjugation (e.g., Polymer Brushes, Grafting-to Strategies)

The modification of surfaces and the conjugation of polymers to nanoparticles are critical for creating advanced materials with tailored functionalities. Poly(vinylphosphonate)s, including those derived from this compound, can be utilized in these applications through various strategies.

Grafting-to Strategies: This approach involves synthesizing the polymer first and then attaching it to a surface or nanoparticle. For instance, a modular synthetic pathway has been developed for grafting poly(diethyl vinylphosphonate)s onto gold nanoparticles. nih.gov This method utilizes an azide-dopamine derivative as a coating agent on the nanoparticles, followed by an alkyne-azide "click" reaction to covalently bond the polymer to the nanoparticles, resulting in stable and well-dispersed colloids. nih.gov A similar "grafting-to" approach has been used to covalently attach plasmonic nanoparticles onto silica (B1680970) surfaces. mdpi.com

Grafting-from Strategies: In this method, the polymerization is initiated from the surface itself, leading to the growth of polymer brushes. This has been successfully demonstrated with methyl methacrylate (B99206) and diethyl vinylphosphonate on silicon surfaces, creating polymer brushes with temperature and pH-responsive characteristics. nih.gov

Phosphonate-Based Surface Modification: The phosphonate group itself can be a strong anchoring group for modifying the surfaces of various metal oxides like titania and zirconia. d-nb.info While modifying silica surfaces with phosphonic acids can be challenging, a "pseudo-grafted precursor" method using an arylphosphonate with a disilicate moiety has been developed for more efficient surface modification of silica. d-nb.info

These surface modification techniques are essential for applications in heterogeneous catalysis, optical devices, and sensing. d-nb.info

Biomedical and Bio-inspired Polymer Applications (e.g., Components in Dental Cements, Bone Reconstruction Materials, Hydrogels, Biocompatible Materials)

Polymers based on vinylphosphonates are showing significant promise in the biomedical field due to their biocompatibility and tunable properties. researchgate.net

Hydrogels: Novel synthetic hydrogels have been created through the photo-cross-linking of poly(vinylphosphonate)s. nih.govacs.org Copolymers of diethyl vinylphosphonate and diallyl vinylphosphonate can be cross-linked using photoinitiated thiol-ene click chemistry. nih.gov The mechanical properties and swelling behavior of these hydrogels can be precisely controlled by adjusting the monomer ratios and the cross-linker. nih.govacs.org These hydrogels have demonstrated cytocompatibility, support cell adhesion and growth, and exhibit antibacterial properties, making them suitable for tissue engineering applications. nih.govacs.org

Biocompatible Materials: Poly(vinylphosphonate)-based materials have been shown to be non-toxic. nih.gov For example, hydrogels made from these polymers did not trigger a pro-inflammatory response from macrophages. nih.gov This inherent biocompatibility is a crucial requirement for any material intended for medical use.

Dental and Bone Materials: While direct evidence for this compound in dental cements or bone reconstruction is not in the provided results, the broader class of dental polymers is known to have effects on vascular tissue. researchgate.net The development of biocompatible polymers with tunable properties, like those derived from vinylphosphonates, could lead to improved dental and bone materials. The ability to create hydrogels with adjustable mechanical strength is particularly relevant for applications in tissue regeneration. nih.gov

Advanced Materials with Tunable Properties (e.g., Lower Critical Solution Temperature (LCST) Behavior)

A significant area of research for polymers derived from this compound is the development of "smart" materials that respond to environmental stimuli, particularly temperature. This is often characterized by a Lower Critical Solution Temperature (LCST).

LCST Behavior: Below the LCST, a polymer is soluble in a solvent, but above this temperature, it undergoes a phase transition and becomes insoluble. wikipedia.org This property is highly desirable for applications in areas like drug delivery and tissue engineering. researchgate.net

Copolymers of vinylphosphonates have been shown to exhibit tunable LCST behavior. By copolymerizing diethyl vinylphosphonate with more hydrophobic monomers like di-n-propyl vinylphosphonate, it is possible to precisely control the cloud point (the temperature at which the phase transition occurs) over a wide range, from 5 to 92 °C. acs.org The LCST has been found to have a linear relationship with the comonomer composition. acs.org This allows for the design of polymers with a sharp and reversible phase transition at a specific, desired temperature. acs.org The phase transition of these poly(vinylphosphonate)s is also less affected by environmental factors like concentration and the presence of salts compared to other thermoresponsive polymers. acs.org

| Copolymer System | Cloud Point Range | Key Finding | Reference |

| Diethyl vinylphosphonate and di-n-propyl vinylphosphonate | 5–92 °C | LCST is precisely tunable by varying comonomer composition. | acs.org |

| N-isopropylacrylamide and N-isopropylmethacrylamide | 32–42 °C | LCST increases linearly with increasing mole fraction of NiPMA. | researchgate.net |

| Poly(benzyl methacrylate) in an ionic liquid | Varies with concentration | Exhibits a strong concentration dependence on the phase boundaries. | nih.gov |

Conjugates for Nucleic Acid Research (e.g., siRNA Modification)

In the field of nucleic acid research, particularly for therapeutic applications like RNA interference (RNAi), the stability and efficacy of small interfering RNAs (siRNAs) are critical. Chemical modifications are often necessary to protect siRNAs from degradation by enzymes in the body.

One such modification involves the use of a 5'-(E)-vinylphosphonate (5'-E-VP) group. nih.govosti.gov This modification acts as a stable mimic of the natural 5'-phosphate group on the guide strand of an siRNA. nih.gov The 5'-phosphate is essential for the siRNA to be loaded into the RNA-induced silencing complex (RISC), the cellular machinery that carries out gene silencing. nih.gov However, this phosphate (B84403) group is often quickly removed by enzymes called phosphatases. nih.gov

The 5'-E-VP modification has been shown to:

Increase metabolic stability: It protects the siRNA from degradation by both phosphatases and 5'-to-3' exonucleases. nih.gov

Enhance binding to Argonaute-2: The key protein component of RISC, human Argonaute-2 (hAgo2), can accommodate the 5'-E-VP modification, leading to improved binding affinity. nih.govosti.gov

Improve silencing activity: By enhancing stability and RISC loading, the 5'-E-VP modification can lead to more potent and prolonged gene silencing. nih.govnih.gov In some cases, it has resulted in up to a 20-fold improvement in in vitro potency. nih.gov

Increase tissue accumulation: The improved stability of 5'-E-VP modified siRNAs leads to greater accumulation and retention in various tissues. nih.gov

This modification is particularly beneficial when combined with targeting ligands, such as N-acetylgalactosamine (GalNAc), which directs the siRNA to specific cells like hepatocytes. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diisobutyl vinylphosphonate with high purity for laboratory use?

- Methodological Answer : Synthesis typically involves transesterification or phosphorylation reactions under inert atmospheres to prevent hydrolysis. For example, reacting vinylphosphonic acid with isobutanol in the presence of a catalyst like titanium(IV) isopropoxide under reflux conditions. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate high-purity product. Monitor reaction progress using NMR to confirm esterification completion .

Q. How should this compound be handled safely in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to minimize degradation .

Q. What analytical techniques are most effective for characterizing this compound’s structure and stability?

- Methodological Answer :

- Structural Confirmation : Use NMR (to resolve vinyl protons) and NMR (to confirm phosphonate ester linkage).

- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV.

- Stability Testing : Accelerated degradation studies under varying pH (e.g., 4.0, 7.4, 9.0) to assess hydrolytic susceptibility. Monitor by LC-MS for breakdown products like vinylphosphonic acid .

Advanced Research Questions

Q. How can this compound’s metabolic stability be evaluated in in vivo systems?

- Methodological Answer :

- Radiolabeling : Incorporate or isotopes into the phosphonate group to track tissue distribution and metabolic fate.

- Mass Spectrometry : Use LC-MS/MS to identify metabolites (e.g., hydrolyzed phosphonic acid or isobutanol conjugates) in plasma, liver, or kidney samples.

- Enzymatic Assays : Incubate with carboxylesterases (e.g., porcine liver esterase) to mimic metabolic pathways and quantify hydrolysis rates .

Q. What experimental strategies resolve contradictions in reported data on this compound’s reactivity?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (temperature, solvent, catalyst) across labs.

- Kinetic Studies : Compare hydrolysis rates under identical pH and temperature conditions using UV-Vis or NMR to monitor reaction progress.

- Computational Modeling : Use DFT calculations to predict activation barriers for ester hydrolysis and validate with experimental data .

Q. How can read-across approaches address data gaps in this compound’s toxicological profile?

- Methodological Answer :

- Structural Analog Selection : Use dimethyl vinylphosphonate or diisobutyl succinate (similar ester groups) as analogs. Validate via in vitro cytotoxicity assays (e.g., MTT in HEK293 cells).

- Metabolic Pathway Alignment : Confirm shared hydrolysis pathways (e.g., carboxylesterase-mediated cleavage) using enzyme inhibition studies.

- Dose Extrapolation : Apply uncertainty factors (e.g., 10x for interspecies differences) to derive safe exposure limits from analog data .

Q. What design considerations optimize this compound’s use in siRNA stabilization?

- Methodological Answer :

- Stereochemistry : Prefer trans-vinylphosphonate over cis isomers for enhanced siRNA guide-strand binding (mimics natural 5′-phosphate conformation in Ago-2 complexes).

- Stability Assays : Test resistance to phosphatases and 5′-to-3′ exonucleases via gel electrophoresis or fluorescence quenching.

- In Vivo Delivery**: Conjugate siRNAs with targeting moieties (e.g., cholesterol) and assess tissue accumulation in rodent models using qPCR or Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.